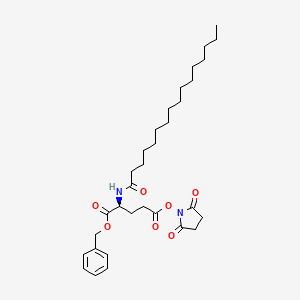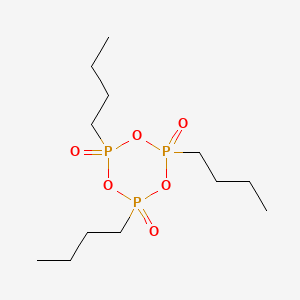
N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine is a synthetic organic compound It is characterized by the presence of a methylsulfonyl group, a trifluoromethyl-substituted phenyl ring, and an L-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and L-alanine.
Formation of Intermediate: The 3-(trifluoromethyl)aniline is reacted with a sulfonylating agent, such as methylsulfonyl chloride, under basic conditions to form N-(methylsulfonyl)-3-(trifluoromethyl)aniline.
Coupling Reaction: The intermediate is then coupled with L-alanine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to partially or fully reduced products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biochemical pathways.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(Methylsulfonyl)-N-phenyl-L-alanine: Lacks the trifluoromethyl group.
N-(Methylsulfonyl)-N-(3-chlorophenyl)-L-alanine: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1049806-39-4 |
|---|---|
Molecular Formula |
C11H12F3NO4S |
Molecular Weight |
311.28 g/mol |
IUPAC Name |
(2S)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]propanoic acid |
InChI |
InChI=1S/C11H12F3NO4S/c1-7(10(16)17)15(20(2,18)19)9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,16,17)/t7-/m0/s1 |
InChI Key |
CBIFWCOHENHKGK-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)
![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
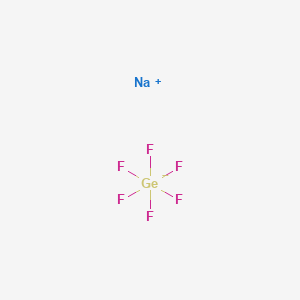
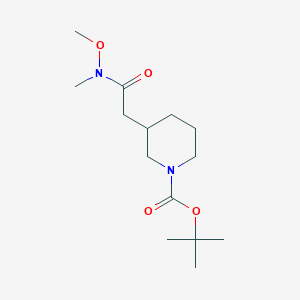
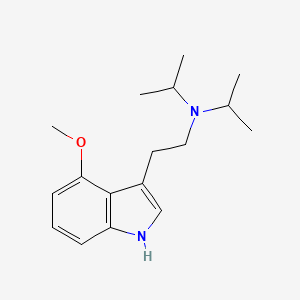
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
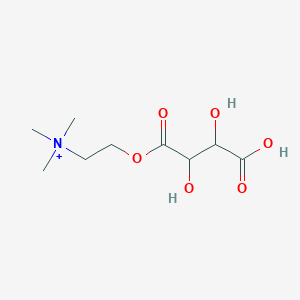
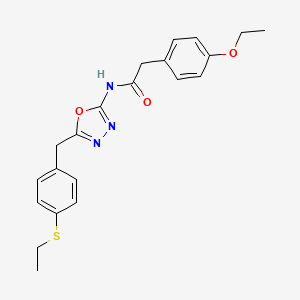
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
